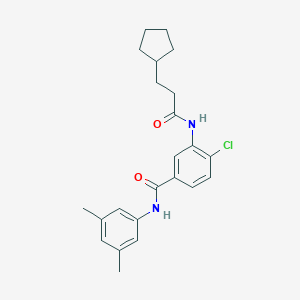![molecular formula C20H22ClNO3 B309413 Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate](/img/structure/B309413.png)
Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate, commonly known as Boc-protected ethyl 4-chloro-3-formyl benzoate, is a chemical compound that is widely used in scientific research applications. This compound is synthesized through a multi-step process, and its mechanism of action is well-understood.
Mecanismo De Acción
The mechanism of action of ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate is not well-understood. However, it is believed that this compound acts as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is essential for normal brain function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate are not well-understood. However, it is believed that this compound has potential as a therapeutic agent for the treatment of various diseases, including cancer and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate in lab experiments include its potent inhibitory activity against various enzymes, its potential as a building block for the synthesis of biologically active compounds, and its potential as a therapeutic agent for the treatment of various diseases. The limitations of using this compound in lab experiments include its complex synthesis method and its relatively high cost.
Direcciones Futuras
There are many future directions for the research of ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate. Some of these include the synthesis of novel derivatives of this compound with improved inhibitory activity against various enzymes, the investigation of the biochemical and physiological effects of this compound, and the development of new therapeutic agents for the treatment of various diseases. Additionally, future research could focus on the optimization of the synthesis method of this compound to reduce its cost and increase its availability for scientific research.
Métodos De Síntesis
The synthesis of ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate involves several steps. Firstly, 4-tert-butylbenzoic acid is reacted with thionyl chloride to produce 4-tert-butylbenzoyl chloride. Next, this compound is reacted with ethyl 4-chloro-3-hydroxybenzoate in the presence of triethylamine to produce ethyl 4-chloro-3-[(4-tert-butylbenzoyl)oxy]benzoate. Finally, this compound is reacted with Boc-anhydride in the presence of diisopropylethylamine to produce ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate.
Aplicaciones Científicas De Investigación
Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate is widely used in scientific research applications. This compound is used as a building block in the synthesis of various biologically active compounds. It is also used in the synthesis of potential drug candidates for the treatment of various diseases, including cancer and Alzheimer's disease.
Propiedades
Nombre del producto |
Ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate |
|---|---|
Fórmula molecular |
C20H22ClNO3 |
Peso molecular |
359.8 g/mol |
Nombre IUPAC |
ethyl 3-[(4-tert-butylbenzoyl)amino]-4-chlorobenzoate |
InChI |
InChI=1S/C20H22ClNO3/c1-5-25-19(24)14-8-11-16(21)17(12-14)22-18(23)13-6-9-15(10-7-13)20(2,3)4/h6-12H,5H2,1-4H3,(H,22,23) |
Clave InChI |
CHQKCYHONKUDIX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-isobutyl-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309330.png)
![4-{[(4-methoxyphenyl)sulfonyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B309332.png)
![N-(4-methoxyphenyl)-3-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B309333.png)
![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-[3-(3-toluidinocarbonyl)phenyl]benzamide](/img/structure/B309336.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3,4-dichlorobenzamide](/img/structure/B309337.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![Methyl 5-[(3-cyclopentylpropanoyl)amino]-2-hydroxybenzoate](/img/structure/B309340.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-phenylbenzamide](/img/structure/B309342.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B309347.png)